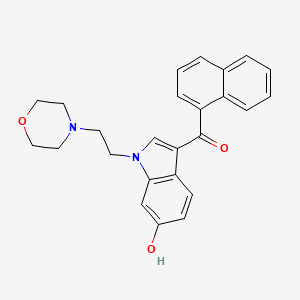

JWH 200 6-hydroxyindole metabolite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

JWH 200 6-hydroxyindole metabolite is a compound that is expected to be a urinary metabolite of JWH 200, based on the metabolism of the closely-related JWH 015 and JWH 018 . It is an aminoalkylindole that acts as a cannabinoid (CB) receptor agonist, binding the CB1 receptor with high-affinity .

Molecular Structure Analysis

The molecular formula of JWH 200 6-hydroxyindole metabolite is C25H24N2O3 . Its average mass is 400.470 Da and its monoisotopic mass is 400.178680 Da .Chemical Reactions Analysis

JWH 200 6-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 200, suggesting that it is produced in the body through metabolic processes involving JWH 200 .Wissenschaftliche Forschungsanwendungen

Development of Mass Spectrometric Methods : Kusano et al. (2016) developed a method using gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS) for differentiating positional isomers of hydroxyindole metabolites of JWH-018, a synthetic cannabinoid similar to JWH 200. This technique could be applicable to metabolites of other naphthoylindole-type synthetic cannabinoids, including JWH 200 (Kusano et al., 2016).

Identification of Urinary Metabolites : Jang et al. (2013) focused on identifying major metabolites of JWH-018 and JWH-073 in urine, including hydroxy, carboxy, and 6-hydroxyindole metabolites. This research is essential for suggesting appropriate biomarkers for proving the intake of synthetic cannabinoids (Jang et al., 2013).

Study of Cytotoxicity and Metabolism : Gampfer et al. (2021) examined the hepatotoxic potential of synthetic cannabinoids, including JWH-200. The study provided insights into the cytotoxicity, metabolism, and isozyme mapping of these substances, which is crucial for understanding their impact on liver function (Gampfer et al., 2021).

Quantitative Measurement in Human Urine : Chimalakonda et al. (2011) developed a method for the quantitative measurement of metabolites of JWH-018 and JWH-073 in human urine, including hydroxy and carboxy metabolites. This research aids in the detection of synthetic cannabinoid use (Chimalakonda et al., 2011).

Pharmacokinetic Properties : Toennes et al. (2017) investigated the pharmacokinetic properties of JWH-018 and its metabolites, including the 6-hydroxyindole metabolite. The study provided valuable data on the absorption, distribution, and elimination patterns of these compounds (Toennes et al., 2017).

In Vivo and In Vitro Metabolism : De Brabanter et al. (2013) researched the metabolism of JWH-200, revealing that all its metabolites are excreted in urine mostly as glucuronides. The study identified a metabolite formed by consecutive morpholine cleavage and oxidation, which could be an effective marker for detecting JWH-200 abuse (De Brabanter et al., 2013).

Wirkmechanismus

Target of Action

The primary target of the JWH 200 6-hydroxyindole metabolite is the cannabinoid (CB) receptor . This compound acts as a cannabinoid receptor agonist, binding the CB1 receptor with high affinity .

Mode of Action

The JWH 200 6-hydroxyindole metabolite interacts with the CB1 receptor by binding to it . This binding action triggers a series of biochemical reactions within the cell, leading to various physiological effects.

Pharmacokinetics

It is expected to be a urinary metabolite of jwh 200 based on the metabolism of the closely-related compounds jwh 015 and jwh 018 .

Safety and Hazards

Eigenschaften

IUPAC Name |

[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c28-19-8-9-21-23(25(29)22-7-3-5-18-4-1-2-6-20(18)22)17-27(24(21)16-19)11-10-26-12-14-30-15-13-26/h1-9,16-17,28H,10-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMFDACRPWNMJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=C(C3=C2C=C(C=C3)O)C(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017853 |

Source

|

| Record name | {6-Hydroxy-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl}(1-naphthyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 200 6-hydroxyindole metabolite | |

CAS RN |

1427325-76-5 |

Source

|

| Record name | {6-Hydroxy-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl}(1-naphthyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Azabicyclo[3.3.1]nona-2,6-diene-9-carbonitrile](/img/structure/B590120.png)